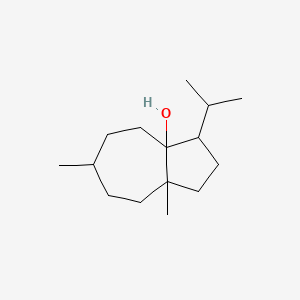![molecular formula C18H15N3O2S B14705382 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid CAS No. 19573-68-3](/img/structure/B14705382.png)
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid is a chemical compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a methylsulfanyl group and a phenyl group, which is further connected to a benzoic acid moiety through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylsulfanyl and phenyl groups. The final step involves the coupling of the pyrimidine derivative with benzoic acid through an amino linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid
- This compound derivatives
- Other pyrimidine-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it particularly versatile and useful in various research and industrial applications .
Propriétés
Numéro CAS |
19573-68-3 |
|---|---|
Formule moléculaire |
C18H15N3O2S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-[(2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O2S/c1-24-18-20-15(12-7-3-2-4-8-12)11-16(21-18)19-14-10-6-5-9-13(14)17(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21) |
Clé InChI |
LEXVYBAYJJASKD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
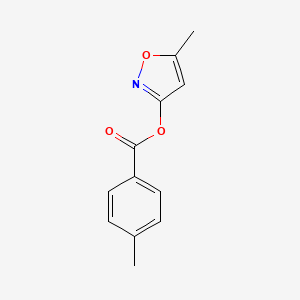
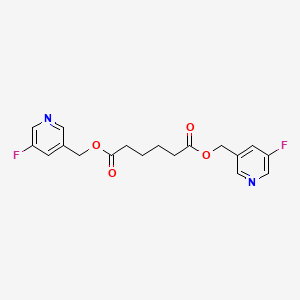
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)

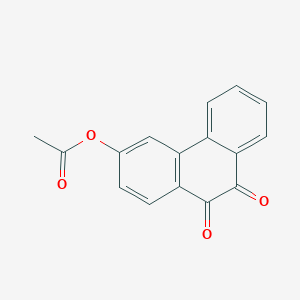
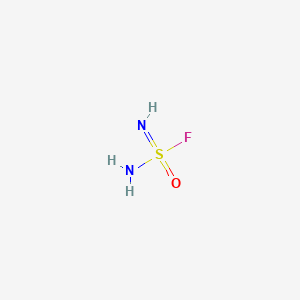
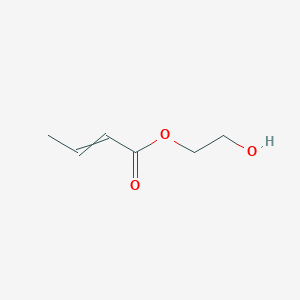
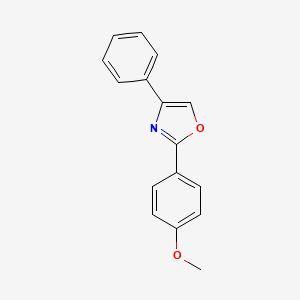
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)


